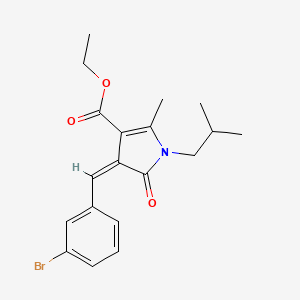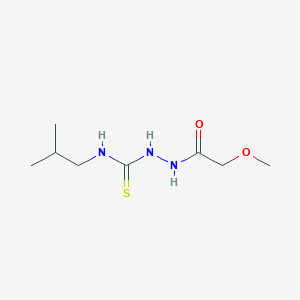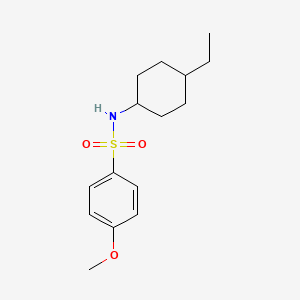![molecular formula C16H18ClNO3S2 B4738450 N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4738450.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxy-3-methylbenzenesulfonamide
Overview
Description
N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxy-3-methylbenzenesulfonamide, also known as CM-272, is a small molecule inhibitor that has shown promising results in various preclinical studies. It belongs to the class of sulfonamide-based compounds and has been developed as a potential therapeutic agent for the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxy-3-methylbenzenesulfonamide involves the inhibition of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various client proteins. HSP90 is overexpressed in many cancer cells and is essential for their survival. Inhibition of HSP90 leads to the degradation of client proteins, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxy-3-methylbenzenesulfonamide has been shown to induce cell death in cancer cells through various mechanisms, including apoptosis and autophagy. It has also been shown to inhibit the migration and invasion of cancer cells, which are crucial for the metastasis of tumors. In addition, N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxy-3-methylbenzenesulfonamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxy-3-methylbenzenesulfonamide is its specificity towards HSP90, which reduces the potential for off-target effects. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxy-3-methylbenzenesulfonamide is its relatively low potency compared to other HSP90 inhibitors. This may limit its efficacy in certain cancer types and may require higher doses to achieve therapeutic effects.
Future Directions
There are several future directions for the development of N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxy-3-methylbenzenesulfonamide and other HSP90 inhibitors. One area of focus is the identification of biomarkers that can predict the response to HSP90 inhibition. This can help identify patients who are most likely to benefit from treatment and avoid unnecessary toxicity in non-responsive patients. Another area of focus is the development of combination therapies that target multiple pathways involved in cancer growth and progression. This can improve the efficacy of HSP90 inhibitors and overcome potential resistance mechanisms. Finally, the development of more potent and selective HSP90 inhibitors may lead to the development of more effective therapies for cancer and other diseases.
Scientific Research Applications
N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxy-3-methylbenzenesulfonamide has been extensively studied in various preclinical models for its potential therapeutic applications. It has shown promising results in inhibiting the growth and proliferation of cancer cells, including breast, lung, and prostate cancer. N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxy-3-methylbenzenesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for the growth and spread of tumors.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S2/c1-12-11-15(7-8-16(12)21-2)23(19,20)18-9-10-22-14-5-3-13(17)4-6-14/h3-8,11,18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGPIXGHECOCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCSC2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxy-3-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]ethanesulfonamide](/img/structure/B4738380.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B4738393.png)
![2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4738398.png)

![4-[(5-chloro-2-thienyl)methyl]-N-cyclopentyl-1-piperazinecarboxamide](/img/structure/B4738413.png)
![N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4738421.png)
![ethyl 4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B4738426.png)
![7-[({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4738431.png)
![isopropyl 5-isopropyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4738433.png)

![methyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4738436.png)

